Methyl 4-Methyl-1-piperazineacetate
Overview
Description
Methyl 4-Methyl-1-piperazineacetate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including compounds like Methyl 4-Methyl-1-piperazineacetate, have shown a wide range of therapeutic uses due to the versatility of the piperazine moiety in drug design. Piperazine is a significant scaffold in the rational design of drugs, found in various therapeutic agents such as antipsychotics, antihistamines, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus have led to a noticeable difference in the medicinal potential of the resultant molecules. Research has highlighted the flexibility of piperazine-based molecules in drug discovery, suggesting that slight alterations to the substitution pattern on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the derivatives (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have been extensively studied for their potential against Mycobacterium tuberculosis, showcasing significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a core structure in numerous marketed drugs with diverse pharmacological activities extends to its use as a vital building block in the development of potent anti-mycobacterial compounds. This highlights the scaffold's importance in medicinal chemistry for designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Development of Novel Antidepressants
Piperazine is a common feature in many marketed antidepressants, suggesting its significant role in the efficacy of these medications. The presence of a piperazine substructure in antidepressant drugs is linked to their CNS pharmacokinetic profile, influencing specific binding conformations. This underscores the importance of piperazine in developing novel antidepressants, offering insights into its influence on drug design and the synthesis of piperazine-based antidepressants. Researchers are encouraged to explore piperazine further to enhance the potency and efficacy of antidepressant compounds (R. Kumar, Bhaskar Sahu, S. Pathania, P. Singh, M. Akhtar, B. Kumar, 2021).
Properties
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFZMXDFNYFURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423644 | |
Record name | Methyl (4-methylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-70-1 | |
Record name | Methyl (4-methylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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